ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyimino groups, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as UV protectants or antioxidants.
Mechanism of Action
The mechanism by which ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and hydroxyimino groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The benzothiophene core may also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Lacks the hydroxyimino group.
Ethyl 7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Lacks the amino group.
Methyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Contains a methyl ester instead of an ethyl ester.
Uniqueness
The presence of both amino and hydroxyimino groups in this compound makes it unique compared to similar compounds
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-11(14)8-6-4-3-5-7(13-15)9(6)17-10(8)12/h15H,2-5,12H2,1H3/b13-7+ |
InChI Key |
BJALSKIJKIIOIX-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\O)N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)N |
Origin of Product |
United States |
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